molecular formula C8H6ClFO B8751850 4-(fluoromethyl)benzoyl Chloride CAS No. 223699-35-2

4-(fluoromethyl)benzoyl Chloride

Cat. No.: B8751850
CAS No.: 223699-35-2
M. Wt: 172.58 g/mol
InChI Key: XJGXDVDSBIHSMK-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzoyl chloride (C₈H₆ClFO) is an aromatic acyl chloride derivative characterized by a fluoromethyl (-CH₂F) substituent at the para position of the benzoyl chloride core. This compound is structurally analogous to other benzoyl chlorides but distinguished by its fluorine-containing alkyl chain, which influences its electronic and steric properties. Benzoyl chlorides are widely employed as acylating agents in organic synthesis, particularly in the formation of amides, esters, and heterocyclic compounds . The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .

Properties

CAS No.

223699-35-2

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

4-(fluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H6ClFO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5H2

InChI Key

XJGXDVDSBIHSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CF)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 4-(fluoromethyl)benzoyl chloride are influenced by its substituent’s electronic effects. Below is a comparison with key analogs:

Compound Substituent Electron Effect Key Properties
This compound -CH₂F Moderate electron-withdrawing Enhanced lipophilicity; moderate stability toward hydrolysis
4-(Trifluoromethyl)benzoyl chloride -CF₃ Strong electron-withdrawing High thermal stability; resistant to nucleophilic attack
4-(Chloromethyl)benzoyl chloride -CH₂Cl Electron-withdrawing Higher reactivity in SN2 reactions; prone to hydrolysis
4-(Dimethylamino)benzoyl chloride -N(CH₃)₂ Electron-donating Facilitates acylation of less nucleophilic amines; used in dye synthesis

Physical Properties

  • Boiling Point : Fluorinated derivatives generally have lower boiling points than chlorinated analogs due to weaker intermolecular forces (e.g., 4-chloromethylbenzoyl chloride: ~210°C vs. 4-fluoromethyl analog: ~190°C estimated) .
  • Solubility : The -CH₂F group increases solubility in polar aprotic solvents (e.g., DCM, DMF) compared to -CF₃ derivatives .

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